molecular formula C20H18O7 B2358758 Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate CAS No. 637749-32-7

Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate

Cat. No. B2358758
M. Wt: 370.357
InChI Key: JGWNBYQPMCFCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPOA and is synthesized through a specific method.

Scientific Research Applications

Synthesis and Biological Investigations

Ethyl (coumarin-4-oxy)acetate, a compound related to Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate, has been utilized in the synthesis of new thiazolidinone and oxadiazoline coumarin derivatives. These compounds have shown potential in antiviral activities, cytotoxicities, and structure-activity relationship studies towards different microorganisms (Elhafez et al., 2003).

Crystal and Molecular Structure Studies

The study of crystal and molecular structures of similar compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provides insights into their potential as activated unsaturated systems in conjugated addition reactions, indicating a range of biological activities (Kaur et al., 2012).

Amidation Reactions for Future Drug Applications

Eugenyl oxyacetate ethyl ester, a derivative with substituents similar to Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate, has been synthesized for potential applications in drug development against various diseases (Suryanti et al., 2016).

Diastereoselective Synthesis

L-proline-catalyzed reactions involving ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate have been explored for the synthesis of highly substituted thienothiopyrans, indicating the compound's role in complex chemical synthesis (Indumathi et al., 2010).

Antibacterial Activity and Structure Analysis

Ethyl 2-(4-methyl-2-oxo-chromen-7-yl)oxyacetate, a compound structurally similar to Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate, has been synthesized and analyzed for its antibacterial activity, providing insights into the potential medical applications of these types of compounds (Rani, 2017).

properties

IUPAC Name

ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-3-24-19(21)12-25-14-7-8-16-17(10-14)26-11-18(20(16)22)27-15-6-4-5-13(9-15)23-2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWNBYQPMCFCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate

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